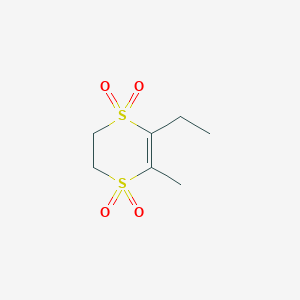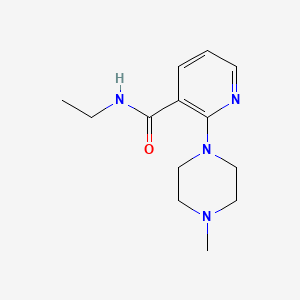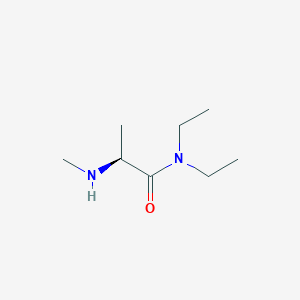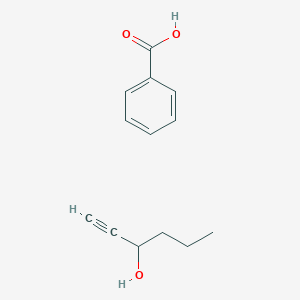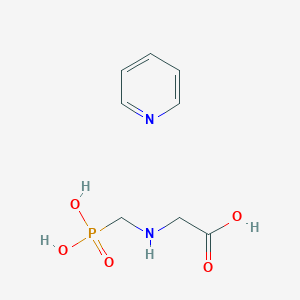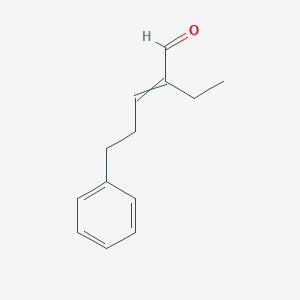
2-Ethyl-5-phenylpent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-phenylpent-2-enal is an organic compound characterized by its unique structure, which includes an ethyl group, a phenyl group, and an enal (alkene and aldehyde) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenylpent-2-enal can be achieved through several methods. One common approach involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . Another method involves the homologation of aldehydes and ketones using ethoxyacetylene and borane dimethyl sulfide complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-phenylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Ethyl-5-phenylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-phenylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcrotonaldehyde: Similar structure but lacks the ethyl group.
5-Methyl-2-phenylhex-2-enal: Contains a methyl group instead of an ethyl group.
4-Methyl-2-phenylpent-2-enal: Similar structure with a methyl group at a different position.
Uniqueness
2-Ethyl-5-phenylpent-2-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an ethyl group and a phenyl group in the same molecule allows for diverse chemical transformations and interactions.
Propriétés
Numéro CAS |
56585-21-8 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-ethyl-5-phenylpent-2-enal |
InChI |
InChI=1S/C13H16O/c1-2-12(11-14)9-6-10-13-7-4-3-5-8-13/h3-5,7-9,11H,2,6,10H2,1H3 |
Clé InChI |
ATRAIUGXSAKYLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCCC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
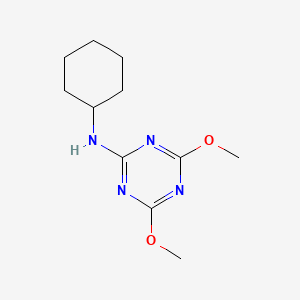
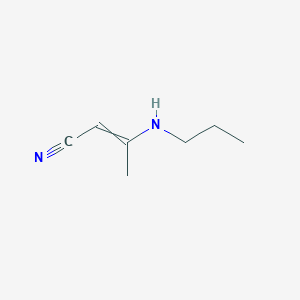
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
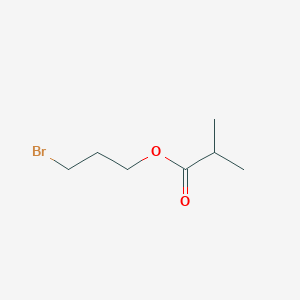
![N-[Bis(2-methylcyclopropyl)methyl]-N'-(2-chloroethyl)urea](/img/structure/B14644377.png)
![Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-](/img/structure/B14644381.png)
![N-[2-(Heptyloxy)phenyl]acetamide](/img/structure/B14644389.png)
